N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1226454-55-2, is a chemical compound characterized by its complex structure and potential applications in medicinal chemistry. It is classified as an organic compound, specifically an acetamide derivative, which incorporates a pyrimidine ring and a piperidine moiety in its structure. The molecular formula for this compound is , and it has a molecular weight of 368.5 g/mol .
The synthesis of N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several steps that integrate various chemical reactions. While specific detailed protocols for this exact compound are not widely documented, similar compounds suggest a multi-step synthetic route involving:
Technical details regarding reaction conditions (temperature, solvent choice, and duration) would depend on the specific reagents used and the desired yield .
The molecular structure of N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide features several functional groups:
The structural representation can be illustrated using SMILES notation: CC(Cc1ccc(C)cc1)C(=O)N(Cc2ncnc(NC)C(=O)c2)C
.
N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide may participate in various chemical reactions due to its functional groups:
These reactions can be influenced by factors such as temperature, solvent, and concentration .
Potential mechanisms include:
Quantitative data regarding binding affinities or inhibition constants would require empirical studies to validate these mechanisms.
The physical and chemical properties of N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 368.5 g/mol |
Molecular Formula | |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Due to limited data on specific physical properties like density and boiling point, further experimental determination may be necessary for practical applications .
N-(4-methylbenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in scientific research, particularly in medicinal chemistry and pharmacology. Its structure suggests possible uses as:
Further research is required to explore its efficacy and safety profiles for any therapeutic applications .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: